2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide
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Overview
Description
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide is a synthetic compound with a complex molecular structure. It is characterized by the presence of a difluorophenyl group, an oxoimidazolidinyl moiety, and a quinolinyl acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxoimidazolidinyl moiety: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a halogenation reaction, where a fluorinating agent is used to introduce the fluorine atoms onto the phenyl ring.
Coupling with quinolinyl acetamide: The final step involves coupling the oxoimidazolidinyl intermediate with quinolinyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the quinolinyl moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols. Substitution reactions can lead to the formation of various substituted derivatives with potential biological activity .
Scientific Research Applications
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
- N-(quinolin-8-yl)-2-oxoimidazolidin-1-yl acetamide
Uniqueness
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide is unique due to the presence of both difluorophenyl and quinolinyl groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2/c21-15-7-6-14(11-16(15)22)26-10-9-25(20(26)28)12-18(27)24-17-5-1-3-13-4-2-8-23-19(13)17/h1-8,11H,9-10,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWKBLKOYQNXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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